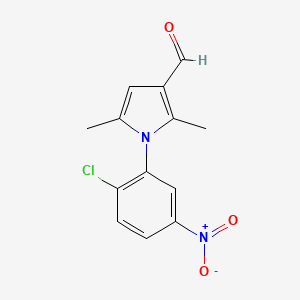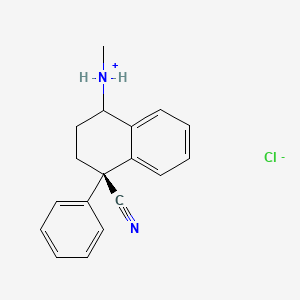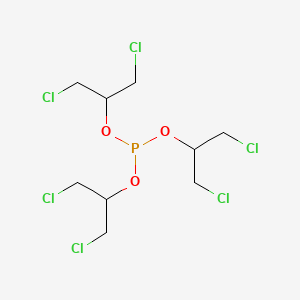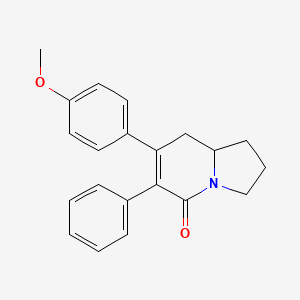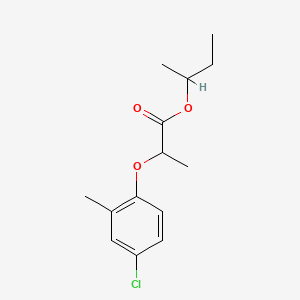
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is known for its applications in various fields, including agriculture and chemical research. This compound is a derivative of 2-(4-chloro-2-methylphenoxy)propionic acid and is often used in the synthesis of herbicides and other agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves several steps. One common method starts with the sulfonation of l-ethyl lactate using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound. This compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester. Finally, the ether ester undergoes ester exchange with n-octanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs solid-liquid phase transfer catalysis (S-L PTC) with potassium carbonate as a mild base and toluene as the solvent. This method achieves high conversion rates and selectivity under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to reduce the compound to its simpler forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of herbicidal activity.
Medicine: Research is ongoing to explore its potential medicinal properties, although it is primarily known for its agricultural applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound disrupts the growth of plants by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chloro-2-methylphenoxy)propionate: Similar in structure but with an ethyl group instead of a methylpropyl group.
Methyl 2-(4-chloro-2-methylphenoxy)propionate: Another similar compound with a methyl group.
Uniqueness
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific substituents, which can influence its chemical properties and reactivity. The presence of the methylpropyl group can affect its solubility, stability, and overall effectiveness in various applications.
Properties
CAS No. |
94386-45-5 |
|---|---|
Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
butan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-5-10(3)17-14(16)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3 |
InChI Key |
JNJWTHMHROHMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
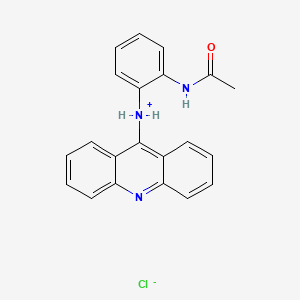
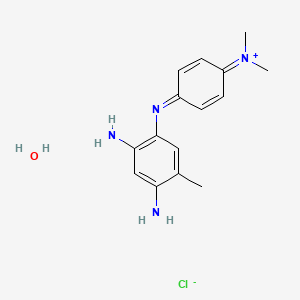
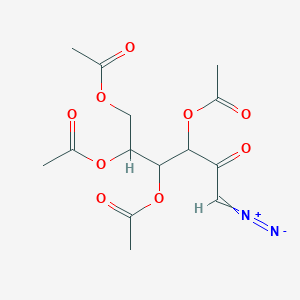
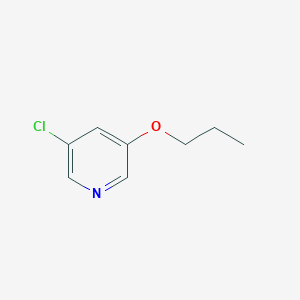

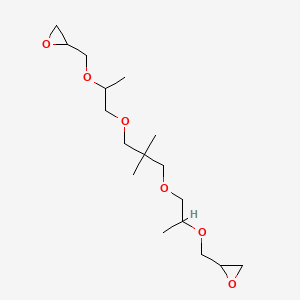
![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)

